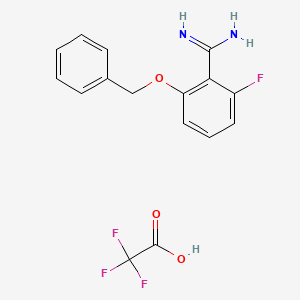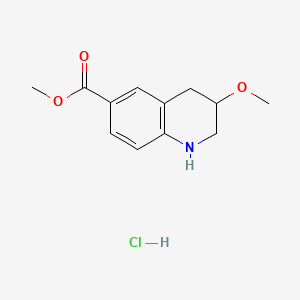
2-(Benzyloxy)-6-fluorobenzimidamide 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide; trifluoroacetic acid is a compound that combines the properties of both 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide and trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide typically involves the reaction of 2-(benzyloxy)-6-fluorobenzene-1-carboxylic acid with an appropriate amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins. It is also used during reversed-phase HPLC purification of peptides .
Industrial Production Methods
Industrial production of trifluoroacetic acid involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is preferred due to its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the type of reaction but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide may yield a corresponding carboxylic acid, while reduction may yield an amine derivative.
Aplicaciones Científicas De Investigación
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique chemical properties.
Biology: It is used in the study of biological processes and pathways, particularly those involving enzyme interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. Trifluoroacetic acid, on the other hand, is known for its ability to deprotect amine groups in peptide synthesis, making it a valuable reagent in organic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-(benzyloxy)-6-fluorobenzene-1-carboxylic acid: This compound is similar in structure but lacks the carboximidamide group.
Trifluoroacetic acid: This compound is similar in that it contains the trifluoroacetyl group but lacks the benzyloxy and fluorobenzene moieties.
Uniqueness
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide; trifluoroacetic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C16H14F4N2O3 |
|---|---|
Peso molecular |
358.29 g/mol |
Nombre IUPAC |
2-fluoro-6-phenylmethoxybenzenecarboximidamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H13FN2O.C2HF3O2/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-8H,9H2,(H3,16,17);(H,6,7) |
Clave InChI |
JMTSZBNIUOOGRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C(=N)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
![[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester](/img/structure/B13500979.png)
amine](/img/structure/B13500983.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)
![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)






![tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)

